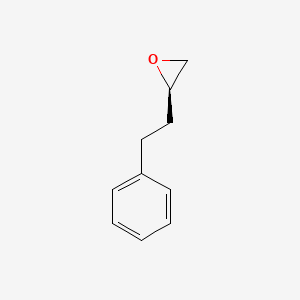

(2R)-2-(2-Phenylethyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141036-66-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2R)-2-(2-phenylethyl)oxirane |

InChI |

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2/t10-/m1/s1 |

InChI Key |

JVGAGAVQROERFI-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@H](O1)CCC2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Chiral Epoxides in Advanced Organic Synthesis: a Focus on 2r 2 2 Phenylethyl Oxirane

Stereochemical Significance in Contemporary Chemical Research

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance in contemporary chemical research. Many biologically active molecules, such as pharmaceuticals and agrochemicals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic or biological effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in modern organic chemistry. google.com

Chiral epoxides, such as (2R)-2-(2-Phenylethyl)oxirane, are highly valuable in this context. The "(2R)" designation specifies the absolute configuration at the stereogenic center of the oxirane ring, ensuring that reactions involving this molecule proceed with a high degree of stereocontrol. The presence of a defined stereocenter allows chemists to introduce new stereocenters into a target molecule with predictable and controlled stereochemistry. This is crucial for the synthesis of complex natural products and pharmaceuticals where multiple stereocenters must be correctly established. researchgate.netnih.gov

The synthesis of chiral epoxides can be achieved through various methods, including the renowned Sharpless asymmetric epoxidation. This method facilitates the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. jiwaji.edudalalinstitute.comwikipedia.orgwikipedia.org The predictability of the stereochemical outcome is a key feature of this reaction. cdnsciencepub.com For unfunctionalized alkenes, other methods like the Jacobsen-Katsuki epoxidation provide a complementary approach to generating chiral epoxides. openochem.orgnumberanalytics.com

The reactivity of the epoxide ring, which is susceptible to nucleophilic attack, allows for the introduction of a wide array of functional groups. The stereochemistry of the starting epoxide dictates the stereochemical outcome of these ring-opening reactions, making them powerful tools for asymmetric synthesis.

Strategic Role as a Chiral Synthon in Complex Molecule Construction

A chiral synthon is a stereochemically pure building block used to introduce a specific chiral element into a larger molecule during a synthesis. This compound serves as an excellent example of such a synthon. Its structure combines a reactive epoxide ring with a phenylethyl substituent, providing both a site for chemical transformation and a structural motif present in many biologically active compounds.

The utility of this compound as a chiral synthon stems from the regio- and stereoselective nature of its ring-opening reactions. Nucleophiles can attack either of the two carbon atoms of the epoxide ring. The regioselectivity of this attack is influenced by the reaction conditions and the nature of the nucleophile. For instance, under basic or neutral conditions, nucleophilic attack typically occurs at the less substituted carbon atom (C3), a process known as β-opening. researchgate.net This regioselectivity allows for the predictable formation of specific isomers.

The introduction of the second CH2 group in the phenylethyl substituent of this compound directs the ring-opening to occur at the β-position. researchgate.net This predictable reactivity is a key advantage in multi-step syntheses, as it minimizes the formation of unwanted side products and simplifies purification.

The versatility of this chiral synthon is further demonstrated by the variety of nucleophiles that can be employed in the ring-opening reaction. These include amines, azides, and organometallic reagents, leading to the formation of β-amino alcohols, β-azido alcohols, and carbon-carbon bond extended structures, respectively. nih.gov These products are themselves valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. wikipedia.org For example, the ring-opening of epoxides with amines is a fundamental method for preparing β-amino alcohols, which are key structural motifs in many biologically active compounds. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 1126-76-7 (for the racemate) |

| Appearance | Colorless oil |

Data sourced from PubChem compound summary for CID 135955. nih.gov Note that the CAS number refers to the racemic mixture.

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Asymmetric Epoxidation | 4-phenyl-1-butene, chiral catalyst (e.g., derived from Sharpless or Jacobsen methods) | This compound | Enantioselective synthesis of the chiral epoxide. acs.orgrsc.org |

| Nucleophilic Ring-Opening | Amines, Azides, Organometallics | β-substituted alcohols | Introduces new functional groups with stereocontrol. researchgate.netnih.gov |

Enantioselective Synthetic Methodologies for 2r 2 2 Phenylethyl Oxirane

Asymmetric Epoxidation Approaches

The direct introduction of chirality during the formation of the oxirane ring from the corresponding alkene, 4-phenyl-1-butene, represents an atom-economical and efficient strategy. This is achieved through the use of catalytic systems that can differentiate between the two prochiral faces of the double bond.

Catalytic Systems for Enantiocontrol in Epoxide Formation

Metal-based catalysts bearing chiral ligands are workhorses for the asymmetric epoxidation of unfunctionalized olefins. Among the most successful are manganese-salen complexes, famously employed in the Jacobsen-Katsuki epoxidation. wikipedia.orgopenochem.org This reaction utilizes a C₂-symmetric manganese(III) salen-type ligand in catalytic amounts to transfer an oxygen atom from a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach), to the alkene. wikipedia.orgopenochem.org The bulky chiral ligand creates a constrained environment around the active metal center, directing the olefin to approach from a specific trajectory and thus ensuring the formation of one enantiomer of the epoxide over the other. organic-chemistry.org

The enantioselectivity of the Jacobsen-Katsuki epoxidation is influenced by the specific structure of the salen ligand and the reaction conditions. For terminal alkenes like 4-phenyl-1-butene, high enantiomeric excesses (ee) can be achieved. nih.gov In addition to manganese, other metals like titanium, when complexed with salen-type ligands, have also been shown to catalyze the asymmetric epoxidation of terminal alkenes with hydrogen peroxide as the oxidant. nih.gov

| Catalyst System | Alkene Substrate | Oxidant | Typical Enantiomeric Excess (ee) |

| (R,R)-Jacobsen's Catalyst (Mn-salen) | 4-Phenyl-1-butene | NaOCl | >90% |

| Katsuki's Ti-salen Complex | Terminal Olefins | H₂O₂ | Good to Excellent |

Organocatalytic Strategies for Oxirane Ring Construction

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the issues of metal toxicity and contamination. For asymmetric epoxidation, chiral ketones have proven to be particularly effective. mountainscholar.orgresearchgate.net These catalysts, often derived from carbohydrates or other chiral sources, react with a stoichiometric oxidant (commonly potassium peroxymonosulfate, known as Oxone) to generate a chiral dioxirane (B86890) in situ. hku.hk This highly reactive three-membered ring species then transfers an oxygen atom to the alkene.

The stereochemical outcome is dictated by the structure of the chiral ketone. The reaction is believed to proceed through a spiro or planar transition state where non-covalent interactions between the substrate and the catalyst direct the facial selectivity of the oxygen transfer. hku.hknih.govorganic-chemistry.org Ketones derived from fructose (B13574) or lactams have been developed that can epoxidize various unfunctionalized terminal olefins with high enantioselectivity. nih.govorganic-chemistry.org While the epoxidation of electron-deficient olefins is well-established, methods for electron-rich terminal alkenes are also being developed using catalysts such as pyrrole-proline diketopiperazine, which can activate molecular oxygen. rsc.org

| Organocatalyst Type | Alkene Substrate | Oxidant | Key Feature |

| Chiral Ketone (e.g., Shi catalyst) | Unfunctionalized Olefins | Oxone | In situ generation of chiral dioxirane |

| Lactam-derived Ketone | 1,1-Disubstituted Terminal Olefins | Oxone | Achieves up to 88% ee |

| Diketopiperazine (DKP) | Electron-rich Alkenes | O₂ / Hantzsch ester | Metal-free aerobic epoxidation |

Biocatalytic Pathways for Enantioselective Synthesis

Biocatalysis offers a green and highly selective approach to asymmetric synthesis, harnessing the power of enzymes to perform complex transformations. For the epoxidation of styrene (B11656) and its derivatives, Styrene Monooxygenases (SMOs) are exceptionally well-suited. researchgate.net SMOs are two-component flavoprotein enzymes: a reductase (StyB) reduces flavin adenine (B156593) dinucleotide (FAD) using NADH, and an oxygenase (StyA) uses the resulting FADH₂ and molecular oxygen to epoxidize the alkene substrate. nih.gov

Most naturally occurring SMOs produce (S)-epoxides. However, through protein engineering and genome mining, new (R)-selective SMOs have been identified. rsc.org For instance, StyA from Streptomyces exfoliatus (SeStyA) belongs to a distinct clade of SMOs that exhibit high (R)-selectivity for a range of styrene derivatives, achieving enantiomeric excesses often greater than 99%. rsc.org These enzymatic systems operate under mild aqueous conditions and represent a highly sustainable method for producing (2R)-2-(2-phenylethyl)oxirane. Other enzyme classes, such as fungal unspecific peroxygenases (UPOs) and engineered cytochrome P450s, are also capable of epoxidizing terminal alkenes, further expanding the biocatalytic toolbox. caltech.edunih.govmdpi.com

| Biocatalyst | Substrate | Key Characteristics | Enantioselectivity |

| Styrene Monooxygenase (e.g., SeStyA) | Styrene Derivatives | (R)-selective, uses O₂ | Up to >99% ee |

| Engineered Cytochrome P450 BM-3 | Terminal Alkenes | Can be engineered for (R) or (S) selectivity | Up to 83% ee for (R)-epoxides |

| Fungal Peroxygenase (e.g., MroUPO) | Long-chain Terminal Alkenes | Uses H₂O₂, extracellular and robust | High selectivity for epoxidation over hydroxylation |

Stereoselective Conversion from Chiral Precursors

An alternative to creating the stereocenter during the epoxidation step is to begin with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages the abundance of enantiopure natural products and their derivatives. The synthesis then focuses on transforming this precursor into the target epoxide without disturbing the existing stereocenter.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the new stereocenter is formed, the auxiliary is removed and can often be recycled. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation reactions. rsc.orgsantiago-lab.com

A viable strategy for synthesizing this compound would involve acylating an Evans auxiliary, for example, one derived from (S)-valine, with but-3-enoic acid. The resulting N-enoyl oxazolidinone could then undergo a stereoselective conjugate addition of a phenyl group using an appropriate organocuprate reagent. The bulky substituent on the oxazolidinone would shield one face of the molecule, directing the incoming nucleophile to the opposite face to establish the (R)-stereocenter. Subsequent reductive removal of the auxiliary would yield a chiral alcohol, which can then be converted to the target epoxide via tosylation and base-induced intramolecular cyclization.

Enantiospecific Transformations of Pre-functionalized Alkyl Chains

This strategy involves a synthetic sequence starting from a readily available, enantiomerically pure starting material where the stereocenter is incorporated early and preserved throughout the synthesis. A powerful example of this approach is the synthesis of chiral oxiranes from diethyl d-tartrate. nih.gov

The synthesis begins with the protection of the diol of diethyl d-tartrate, followed by a reductive cleavage of the resulting acetal (B89532) to yield a chiral diol derivative. nih.gov This intermediate can be converted into a cyclic sulfate (B86663) or an epoxide, which is then opened regioselectively by a phenyl-containing nucleophile (e.g., an organocuprate) to introduce the phenylethyl side chain. nih.gov This key step establishes the carbon skeleton of the target molecule. The resulting chiral alcohol, now containing the pre-functionalized alkyl chain with the correct stereochemistry inherited from d-tartrate, undergoes a series of functional group manipulations. For instance, selective protection and activation of the hydroxyl groups can lead to the formation of an azido (B1232118) diol. nih.gov Finally, this diol is converted into the epoxide; a common method involves selective activation (e.g., mesylation) of the primary alcohol followed by intramolecular nucleophilic attack by the secondary alcohol under basic conditions, which proceeds with inversion of configuration to furnish the desired (2R)-oxirane. nih.gov This enantiospecific route ensures that the high optical purity of the starting material is transferred to the final product.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. This approach is particularly effective for the production of optically active epoxides from readily available racemic starting materials.

Hydrolytic Kinetic Resolution (HKR) Applications

The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, stands as a highly efficient and practical method for obtaining enantiopure epoxides. nih.gov This reaction utilizes a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.govunipd.it

The reaction is renowned for its broad substrate scope, operational simplicity, and the use of an inexpensive and environmentally benign reagent in water. nih.govunipd.it The HKR of terminal epoxides typically proceeds to near 50% conversion to afford the unreacted epoxide in excellent enantiomeric excess (>99%) and the corresponding 1,2-diol as the by-product. unipd.it

The mechanism of the HKR is understood to involve a cooperative bimetallic pathway where two chiral (salen)Co complexes work in concert. nih.gov One cobalt center acts as a Lewis acid to activate the epoxide, while the second delivers the hydroxide (B78521) nucleophile. This dual-activation mechanism is believed to be the basis for the high selectivity and broad applicability of the reaction. nih.gov

Table 1: Representative Conditions for Hydrolytic Kinetic Resolution of Terminal Epoxides

| Catalyst | Substrate | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Recovered Epoxide ee (%) |

| (R,R)-(salen)Co(III)OAc | Styrene Oxide | None | RT | 0.5 | >99 |

| (R,R)-(salen)Co(III)OAc | Propylene Oxide | None | RT | 0.2 | >99 |

| (R,R)-(salen)Co(III)OAc | 1,2-Epoxyhexane | None | RT | 0.2 | >99 |

This table presents generalized data based on the established efficacy of the Jacobsen HKR for a range of terminal epoxides, illustrating the expected high performance for 2-(2-phenylethyl)oxirane (B1266189).

Other Catalytic Kinetic Resolution Methods

Beyond hydrolytic methods, other nucleophiles can be employed in the kinetic resolution of terminal epoxides, catalyzed by chiral metal complexes. One notable example is the use of azide (B81097) as a nucleophile. The azidolytic kinetic resolution, also developed by Jacobsen and his group, utilizes a similar chiral (salen)Cr(III) or (salen)Co(III) catalyst to facilitate the enantioselective ring-opening of epoxides with an azide source, typically trimethylsilyl (B98337) azide (TMSN₃). This method provides access to enantioenriched epoxides and chiral 1,2-azido alcohols, which are valuable synthetic intermediates.

The application of organocatalysis to the kinetic resolution of epoxides has also gained traction. Chiral organocatalysts, such as bifunctional thioureas and squaramides, can activate epoxides towards nucleophilic attack in an enantioselective manner. utsouthwestern.edu These metal-free systems offer an alternative approach, often under mild reaction conditions. For example, the kinetic resolution of epoxides with CO₂ catalyzed by chiral macrocyclic organocatalysts has been reported. acs.org

While specific data for the application of these alternative kinetic resolution methods to 2-(2-phenylethyl)oxirane is sparse in the literature, the general principles and broad substrate applicability of these techniques suggest their potential for the successful enantiomeric enrichment of this target molecule. Further research in this area would be beneficial to expand the synthetic toolbox for accessing this compound.

Table 2: Overview of Other Catalytic Kinetic Resolution Methods for Epoxides

| Method | Catalyst Type | Nucleophile | Key Advantage |

| Azidolytic Kinetic Resolution | Chiral (salen)Metal Complexes | Azide (e.g., TMSN₃) | Access to chiral 1,2-azido alcohols |

| Organocatalytic Resolution | Chiral Thioureas, Squaramides | Various Nucleophiles | Metal-free conditions |

| CO₂-based Resolution | Chiral Macrocyclic Organocatalysts | Carbon Dioxide | Utilization of a C1 feedstock |

Chemical Reactivity and Stereocontrolled Transformations of 2r 2 2 Phenylethyl Oxirane

Nucleophilic Ring-Opening Reactions

The cornerstone of (2R)-2-(2-Phenylethyl)oxirane's utility lies in nucleophilic ring-opening reactions. These reactions proceed primarily through an S(_N)2 mechanism, driven by the release of ring strain. chemistrysteps.com The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, particularly whether they are acidic or basic/neutral. nih.gov

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the more substituted C2 carbon (α-position) or the less substituted C3 carbon (β-position)—is a critical aspect of the reactivity of this compound.

Under basic or neutral conditions, the reaction follows a classic S(_N)2 pathway where the nucleophile attacks the sterically less hindered carbon atom. unizin.org For this compound, this is the C3 position. This preference is due to the lower steric hindrance at the primary C3 carbon compared to the secondary C2 carbon.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. unizin.org The transition state develops significant carbocation-like character. While the reaction still proceeds with an S(_N)2-like backside attack, the positive charge is better stabilized at the more substituted C2 carbon. This electronic effect often directs the nucleophile to attack the C2 position. openstax.org

Interestingly, studies on the reaction of (2-phenylethyl)oxirane with the powerful reducing agent K, K(15-crown-5)(_2) have shown that the introduction of a second methylene (B1212753) group in the side chain (compared to phenyloxirane or (phenylmethyl)oxirane) directs the ring-opening to the β-position (C3). researchgate.net This contrasts with phenyloxirane, where α-opening is observed under the same conditions. This finding underscores that even with unconventional reagents, attack at the less substituted C3 position is favored for this substrate.

| Reaction Conditions | Position of Nucleophilic Attack | Major Product Type | Governing Factor |

|---|---|---|---|

| Basic / Neutral (e.g., RO⁻, RNH₂, RMgX) | C3 (β-position) | Secondary Alcohol | Steric Hindrance (SN2) |

| Acidic (e.g., H₃O⁺, HX with weak Nu⁻) | C2 (α-position) | Primary Alcohol | Electronic Stabilization (SN1-like character) |

Stereocontrol is paramount when using chiral epoxides like this compound. As the ring-opening reactions proceed via an S(_N)2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. nih.gov This leads to a predictable inversion of configuration at the center of attack.

Attack at C3: When a nucleophile attacks the C3 carbon, the stereochemistry at the C2 position remains unchanged. The product will retain the (R) configuration at C2.

Attack at C2: When a nucleophile attacks the C2 carbon, the stereocenter is inverted. The product will have an (S) configuration at the newly formed stereocenter.

This inherent stereospecificity allows for the diastereoselective synthesis of 1,2-difunctionalized compounds from a single enantiomer of the epoxide. The choice of reaction conditions (acidic vs. basic) not only dictates regioselectivity but also determines which diastereomeric product is formed.

| Position of Attack | Initial Stereochemistry (C2) | Mechanism | Final Stereochemistry (C2) | Product Example (Nu = OH) |

|---|---|---|---|---|

| C3 (β-position) | (R) | SN2 | (R) | (2R)-4-Phenylbutane-1,2-diol |

| C2 (α-position) | (R) | SN2 | (S) | (2S)-4-Phenylbutane-1,2-diol |

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are crucial structural motifs in many pharmaceuticals and chiral ligands. unizin.org In the case of this compound, aminolysis under neutral or base-catalyzed conditions proceeds regioselectively with the amine nucleophile attacking the less-hindered C3 carbon.

This reaction provides a direct route to chiral (2R)-1-amino-4-phenyl-2-butanols. The stereocenter at C2 is preserved, allowing the chirality of the starting epoxide to be transferred directly to the product. This strategy is highly valuable for building complex nitrogen-containing molecular scaffolds from a readily available chiral precursor. The reaction can be catalyzed by various agents, including lithium bromide, to proceed efficiently at room temperature. researchgate.net

The formation of new carbon-carbon bonds via epoxide ring-opening is a powerful tool in synthesis. Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), react readily with this compound. libretexts.org

Consistent with the behavior of strong nucleophiles under basic/neutral conditions, these organometallic reagents attack the less sterically hindered C3 carbon. unizin.org The reaction is an S(_N)2 process that, after an aqueous workup, yields a chiral alcohol with an extended carbon chain. For instance, reacting this compound with a Grignard reagent allows for the creation of a new C-C bond at the C3 position, producing a variety of (4R)-6-phenyl-hexan-2-ol derivatives while preserving the original stereochemistry. khanacademy.org

The choice of solvent and catalyst can significantly influence the rate and selectivity of the epoxide ring-opening. Lewis acids are particularly effective catalysts. ucdavis.edu A Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation allows even weak nucleophiles, such as alcohols, to open the ring under mild conditions. nsf.govresearchgate.net

The use of a Lewis acid catalyst can alter the regioselectivity. By enhancing the S(_N)1 character of the transition state, Lewis acid catalysis can promote nucleophilic attack at the more substituted C2 position. Therefore, the combination of a specific nucleophile, solvent, and catalyst (or lack thereof) provides a tunable system for controlling the functionalization of this compound. For example, using Sn-Beta, a solid Lewis acid zeolite catalyst, has been shown to be highly active and regioselective for epoxide ring-opening reactions with alcohols. ucdavis.edu

Rearrangement and Isomerization Pathways

In addition to nucleophilic ring-opening, this compound can undergo rearrangement and isomerization reactions, typically under the influence of strong bases or acids.

Under strongly basic conditions, such as with lithium dialkylamides, epoxides can undergo rearrangement through α-lithiation followed by ring-opening to form ketones, or through β-elimination to yield allylic alcohols. researchgate.net For this compound, β-elimination by abstraction of a proton from the phenylethyl side chain is a potential pathway.

Acid-catalyzed rearrangements are also common for epoxides. Protonation of the epoxide oxygen followed by C-O bond cleavage can generate a carbocation or a species with significant carbocation character. A subsequent hydride or alkyl shift can lead to the formation of a carbonyl compound. For example, the acid-catalyzed rearrangement of stilbene (B7821643) oxides can lead to diarylacetaldehydes, a process known as the Meinwald rearrangement. nih.gov For this compound, an acid-catalyzed rearrangement involving a hydride shift could potentially lead to the formation of 4-phenyl-2-butanone.

Acid-Catalyzed Rearrangements to Carbonyl Compounds

Under acidic conditions, epoxides can undergo rearrangement to form carbonyl compounds such as aldehydes and ketones. This transformation, known as the Meinwald rearrangement, is a synthetically useful method for converting an epoxide functional group into a carbonyl group. nih.govnih.gov The reaction is typically catalyzed by Brønsted or Lewis acids. nih.govresearchgate.net For an unsymmetrical epoxide like this compound, the regioselectivity of the rearrangement—whether an aldehyde or a ketone is formed—depends on the migratory aptitude of the substituents on the epoxide ring.

The acid catalyst first protonates the epoxide oxygen, making it a better leaving group and activating the ring for opening. chemistrywithdrsantosh.com This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The stability of the potential carbocation at the two epoxide carbons dictates the course of the reaction. For this compound, cleavage of the C-O bond at the more substituted carbon (C2) would lead to a more stable secondary benzylic carbocation. Subsequent migration of a substituent from the adjacent carbon (C1) to the carbocation center, followed by deprotonation, yields the carbonyl product.

The outcome of the rearrangement is determined by which group migrates: a hydride or the phenylethyl group. Generally, hydride migration is favored over alkyl or aryl group migration. nih.gov In the case of this compound, a 1,2-hydride shift is the more likely pathway, leading to the formation of a ketone. nih.govrsc.org

Table 1: Predicted Products of Acid-Catalyzed Rearrangement of this compound

| Catalyst Type | Plausible Catalyst | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Lewis Acid | Boron trifluoride (BF₃) | 4-Phenyl-2-butanone | 3-Phenylpropanal |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | 4-Phenyl-2-butanone | 3-Phenylpropanal |

This table is based on general principles of the Meinwald rearrangement, where hydride shift is generally preferred over alkyl/aryl shifts. nih.gov

Mechanistic Aspects of Oxirane Isomerization

The isomerization of epoxides to carbonyl compounds under acidic conditions proceeds through a well-studied mechanistic pathway. acs.orgresearchgate.net The key steps are:

Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst. This step makes the hydroxyl group a good leaving group and activates the epoxide ring. chemistrywithdrsantosh.com

Ring Opening and Carbocation Formation: The protonated epoxide undergoes ring-opening by cleavage of one of the carbon-oxygen bonds. For this compound, the C-O bond at the stereogenic center (C2) is more likely to break due to the ability of the adjacent phenylethyl group to stabilize the resulting positive charge, forming a secondary carbocation intermediate. The reaction proceeds through a state that has significant SN1 character. libretexts.orgchemistrysteps.com

1,2-Migratory Shift: The carbocation intermediate then rearranges to form a more stable protonated carbonyl group. This occurs via a 1,2-shift, where a substituent on the adjacent carbon migrates to the positively charged carbon. In this specific case, there is a competition between the migration of a hydrogen atom and the entire phenylethyl group. Due to the generally higher migratory aptitude of hydrogen compared to alkyl groups, a 1,2-hydride shift is the kinetically favored pathway. nih.gov

Deprotonation: The final step is the deprotonation of the protonated carbonyl compound by a base (such as the conjugate base of the acid catalyst or the solvent) to yield the neutral carbonyl product and regenerate the acid catalyst.

The stereochemistry of the starting epoxide can influence the stereochemical outcome of the product if a new chiral center is formed, although in the primary predicted product for this reaction, 4-phenyl-2-butanone, the chirality is lost. The isomerization is often stereospecific, with the migrating group attacking in an anti-periplanar fashion relative to the breaking C-O bond. researchgate.net

Derivatization Strategies for Enhanced Synthetic Utility

The high reactivity of the epoxide ring allows for a wide range of functional group interconversions, making this compound a versatile chiral building block. mdpi.com These transformations typically involve the regioselective and stereoselective ring-opening of the epoxide with various nucleophiles.

Functional Group Interconversions Post-Epoxide Formation

The ring-opening of this compound can be achieved with a diverse array of nucleophiles, typically under basic or neutral conditions. These reactions generally proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. libretexts.orgchemistrysteps.com

For unsymmetrical epoxides like this compound, the site of nucleophilic attack is governed by sterics. The nucleophile preferentially attacks the less sterically hindered carbon atom (C1). youtube.com This regioselectivity has been observed specifically for (2-phenylethyl)oxirane, where attack occurs at the β-position to the phenyl group. researchgate.net The reaction occurs with inversion of configuration at the carbon atom that is attacked. Since the attack is at the non-chiral C1, the original stereochemistry at C2 is retained in the product.

This strategy allows for the introduction of a wide variety of functional groups, leading to the synthesis of valuable chiral 1,2-disubstituted compounds.

Table 2: Functional Group Interconversions via Ring-Opening of this compound

| Nucleophile | Reagent Example | Product Class | Specific Product |

|---|---|---|---|

| Hydride | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | (R)-4-Phenyl-2-butanol |

| Azide (B81097) | Sodium azide (NaN₃) | β-Azido Alcohol | (R)-1-Azido-4-phenyl-2-butanol |

| Amine | Ammonia (NH₃), Benzylamine | β-Amino Alcohol | (R)-1-Amino-4-phenyl-2-butanol |

| Thiolate | Sodium thiophenoxide (NaSPh) | β-Hydroxy Sulfide | (R)-4-Phenyl-1-(phenylthio)-2-butanol |

| Cyanide | Sodium cyanide (NaCN) | β-Hydroxy Nitrile | (R)-3-Hydroxy-5-phenylpentanenitrile |

Generation of Chiral Ligands and Catalysts Precursors

Chiral epoxides are highly valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.com The ring-opening of this compound with appropriate nucleophiles provides a direct route to chiral β-functionalized alcohols, which are common structural motifs in chiral ligands and auxiliaries. researchgate.netrroij.com

For instance, the reaction with primary or secondary amines yields chiral β-amino alcohols. taylorfrancis.com These compounds are not only biologically important but are also precursors to widely used chiral ligands such as oxazolines. mdpi.com Similarly, reaction with nitrogen-containing heterocycles or phosphines can introduce coordinating atoms necessary for metal binding in a catalyst.

The defined (R)-stereochemistry of the epoxide is transferred to the product, providing enantiomerically pure or enriched ligand precursors. The synthetic versatility of the resulting hydroxyl group allows for further modification, enabling the fine-tuning of the ligand's steric and electronic properties.

Table 3: Potential Chiral Ligand Precursors from this compound

| Nucleophilic Reagent | Product Structure | Ligand Class | Potential Application in Catalysis |

|---|---|---|---|

| 2-Lithio-pyridine | (R)-1-(Pyridin-2-yl)-4-phenyl-2-butanol | Amino Alcohol type | Asymmetric hydrogenation, hydrosilylation |

| Benzylamine | (R)-1-(Benzylamino)-4-phenyl-2-butanol | Amino Alcohol | Asymmetric alkylation of aldehydes |

| (S)-1-Phenylethylamine | (R)-1-(((S)-1-Phenylethyl)amino)-4-phenyl-2-butanol | Diamine derivative | Asymmetric transfer hydrogenation |

Applications of 2r 2 2 Phenylethyl Oxirane As a Chiral Building Block

Construction of Chiral Drug Intermediates

The phenyloxirane motif is a key structural feature in numerous pharmacologically active compounds. The ability to introduce this fragment with a specific, predetermined stereochemistry is crucial for ensuring biological efficacy and minimizing off-target effects.

Chiral epoxides structurally related to (2R)-2-(2-phenylethyl)oxirane are fundamental starting materials in the synthesis of several FDA-approved Human Immunodeficiency Virus (HIV) protease inhibitors. nih.govmdpi.com These drugs are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov The core of many of these inhibitors is a hydroxyethylamine or a related isostere, which mimics the transition state of the viral protease enzyme. The synthesis of these isosteres often relies on the precise ring-opening of a chiral epoxide.

For instance, a key intermediate in the synthesis of the approved drug Atazanavir (ATV) is prepared from a commercially available chiral epoxide, (1S,2R)-(1-oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester. nih.gov The synthetic strategy involves the regioselective opening of the epoxide ring with a carbazate (B1233558) nucleophile. nih.gov Similarly, synthetic routes towards the inhibitors Amprenavir and Saquinavir have been developed utilizing the hydrolytic kinetic resolution (HKR) of racemic 2-(1-azido-2-phenylethyl)oxirane, a close analogue of the title compound. researchgate.net This step efficiently provides an enantiopure azido-epoxide, which is then elaborated into the final drug scaffold. researchgate.netacs.org The azide (B81097) group serves as a precursor to the amine required in the final molecule.

The general reaction scheme involves the nucleophilic attack at the less sterically hindered carbon of the oxirane ring, proceeding with inversion of stereochemistry to yield a chiral amino alcohol derivative that forms the backbone of the inhibitor.

The utility of this compound and related chiral epoxides extends beyond antiviral applications. These building blocks are employed in the synthesis of a diverse array of biologically active molecules. nih.gov The epoxide functional group is a precursor to 1,2-difunctionalized moieties that are common in natural products and pharmaceutical agents.

Examples of their application include:

Anticancer Agents: A fragment of the potent anticancer drug Halaven (Eribulin) is synthesized starting from a chiral epoxide. nih.gov

Natural Products: The syntheses of natural products such as (+)-gigantecin, pyragonicin, and various amphidinolides have utilized chiral epoxides to install key stereocenters. nih.gov

Antibacterial Materials: Novel polymer networks with potential antimicrobial applications have been developed by incorporating biologically active compounds into a polymer matrix derived from oxazoline (B21484) monomers, which share the reactive heterocyclic motif with epoxides. rsc.orgresearchgate.net

The versatility of the epoxide ring allows for its conversion into a wide range of functional groups, making it a powerful tool for building the complex and stereochemically rich architectures often required for biological activity. researchgate.net

Enantioselective Synthesis of Nitrogenous Compounds

The reaction of epoxides with nitrogen-based nucleophiles is a cornerstone of organic synthesis, providing direct access to chiral amino alcohols and aziridines, which are themselves valuable synthetic intermediates.

The ring-opening of chiral epoxides with amines, known as aminolysis, is one of the most direct and reliable methods for synthesizing enantiomerically pure β-amino alcohols. rroij.comopenaccessjournals.com These structural motifs are prevalent in pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. openaccessjournals.com

The reaction of this compound with an amine nucleophile typically proceeds via an SN2 mechanism, where the nucleophile attacks the terminal (less substituted) carbon of the epoxide. This results in the formation of a single regioisomer with inversion of configuration at the site of attack, yielding a chiral 1-amino-4-phenylbutan-2-ol (B3217514) derivative. A variety of catalysts, including Lewis acids and transition metals, can be employed to facilitate this transformation and control its selectivity. rroij.comresearchgate.net

| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Product Type | Key Finding |

|---|---|---|---|---|

| Generic Unsymmetrical Epoxide | Aromatic Amines | Sulfated Zirconia (Solvent-free) | β-Amino alcohol | High regioselectivity for attack at the terminal carbon. rroij.com |

| 2-Oxiranyl-pyridines | Chiral Primary Amines | Sc(OTf)₃ / DIEA | Diastereomeric β-Amino alcohols | Effective method for producing chiral ligands; diastereomers were separable. researchgate.net |

| Styrene (B11656) Oxide | Various Amines | Zinc-complex | β-Amino alcohol | Novel zinc-catalyzed methodology demonstrated good yields. rroij.com |

| Cyclohexene Oxide | Aryl/Aliphatic Amines | Iridium Trichloride | trans-2-Aminocyclohexanol | Mild conditions and good regioselectivity observed. rroij.com |

Chiral aziridines are strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. researchgate.netbaranlab.org Their ring-strain allows them to undergo regio- and stereoselective ring-opening reactions with a wide range of nucleophiles, providing access to complex nitrogenous compounds. researchgate.netresearchgate.net

While direct aziridination of alkenes is a common method for their synthesis, organic-chemistry.org chiral epoxides like this compound can be converted into the corresponding chiral aziridines. This transformation is typically achieved through a two-step sequence:

Ring-opening with an azide nucleophile: The epoxide is treated with an azide source (e.g., sodium azide) to open the ring, forming a chiral β-azido alcohol. This reaction proceeds with high regioselectivity at the terminal carbon.

Intramolecular cyclization: The resulting azido (B1232118) alcohol is then converted into the aziridine (B145994). This is often accomplished by converting the hydroxyl group into a good leaving group (e.g., a tosylate) followed by reduction of the azide to an amine, which then displaces the leaving group in an intramolecular SN2 reaction.

This sequence provides a reliable method for transferring the stereochemical information from a readily available chiral epoxide to a synthetically versatile chiral aziridine. baranlab.org The close relationship between these three-membered rings is further highlighted by the synthesis of molecules containing both epoxide and aziridine functionalities in a contiguous manner. researchgate.net

Development of Complex Organic Frameworks

The principles of chirality inherent in building blocks like this compound can be extended to the construction of sophisticated, highly ordered materials such as Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal nodes and organic "linker" molecules. rsc.org By using chiral linkers, it is possible to create Chiral Metal-Organic Frameworks (CMOFs) with enantioselective properties. nih.gov

While this compound is not a linker itself, it is an ideal precursor for one. The epoxide can be opened to form chiral diols (using hydrolysis) or chiral amino alcohols (using aminolysis). These resulting molecules can then be functionalized, for example, by adding carboxylic acid groups, to transform them into suitable chiral linkers for MOF synthesis. rsc.orgnih.gov

The incorporation of such linkers into a framework imparts chirality to the entire structure, creating pores and channels with a specific chiral environment. These CMOFs have significant potential in applications such as:

Asymmetric Catalysis: The chiral framework can act as a heterogeneous catalyst, promoting chemical reactions with high enantioselectivity. nih.govacs.orgrsc.org MOFs have been designed to catalyze reactions including asymmetric alkene epoxidation and the subsequent ring-opening of the resulting epoxides. rsc.org

Chiral Separations: The enantioselective environment within the pores can be used to separate racemic mixtures into their constituent enantiomers. nih.gov

The use of derivatives of this compound provides a clear pathway for translating molecular-level chirality into the macroscopic properties of advanced functional materials. nih.govacs.org

Stereoselective Introduction of Phenylethyl Moieties

The primary application of this compound in stereoselective synthesis involves the nucleophilic ring-opening of the epoxide. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds with precise control over the stereochemical outcome. The regioselectivity of the ring-opening reaction is a critical factor that dictates the structure of the product.

Research on the ring-opening of (2-phenylethyl)oxirane has shown that nucleophilic attack preferentially occurs at the β-position (the carbon atom of the oxirane ring that is further from the phenyl group). researchgate.net This regioselectivity is attributed to the electronic and steric effects of the phenylethyl substituent. In the case of this compound, this selective β-attack proceeds via an SN2 mechanism, resulting in the inversion of configuration at the site of attack. This predictable regio- and stereoselectivity enables the direct incorporation of the (R)-1-hydroxy-4-phenylbutan-2-yl unit into a new molecular framework.

The reaction can be generalized as follows: a nucleophile (Nu⁻) attacks the C3 carbon of the this compound, leading to the formation of a single stereoisomeric product. This process allows the phenylethyl group to be introduced into a target molecule while simultaneously generating a new stereocenter with a defined configuration.

Table 1: Predicted Products from the Stereoselective Ring-Opening of this compound with Various Nucleophiles This table is illustrative and based on established principles of epoxide ring-opening reactions.

| Nucleophile (Reagent) | Product Structure | Product Name (IUPAC) | Key Features |

|---|---|---|---|

| Me₂CuLi (Lithium dimethylcuprate) | (R)-5-Phenylpentan-2-ol | C-C bond formation; Creates a chiral secondary alcohol. | |

| NaN₃ (Sodium azide) | (S)-1-Azido-4-phenylbutan-2-ol | C-N bond formation; Azide can be reduced to an amine. | |

| NaOMe (Sodium methoxide) | (R)-1-Methoxy-4-phenylbutan-2-ol | C-O bond formation; Forms a chiral β-hydroxy ether. | |

| PhSNa (Sodium thiophenoxide) | (R)-4-Phenyl-1-(phenylthio)butan-2-ol | C-S bond formation; Creates a chiral β-hydroxy sulfide. |

Precursors for Polyfunctionalized Chiral Molecules

The products obtained from the ring-opening of this compound are themselves valuable chiral building blocks. mdpi.com The resultant secondary alcohol provides a synthetic handle for a wide range of further chemical modifications, enabling the construction of more complex, polyfunctionalized chiral molecules. The ability to introduce diverse functionalities at the C1 position while retaining the stereochemical integrity at C2 makes this epoxide a powerful tool for synthetic chemists.

The synthetic utility of the ring-opened products is demonstrated by the variety of transformations the secondary alcohol can undergo. For example, the hydroxyl group can be:

Oxidized to a ketone, providing an electrophilic center for further carbon-carbon bond formation.

Esterified or etherified to introduce protecting groups or other functional moieties.

Converted into a good leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution reactions, potentially with inversion of configuration if desired.

This versatility allows for the stepwise elaboration of the initial ring-opened product into a target molecule with multiple stereocenters and functional groups. A hypothetical synthetic pathway starting from this compound could involve an initial ring-opening, followed by protection of the resulting alcohol, modification of the newly introduced functional group, and subsequent deprotection and oxidation to yield a polyfunctional chiral product.

Table 2: Hypothetical Synthetic Route to a Polyfunctional Chiral Molecule This table illustrates a potential synthetic sequence starting from this compound.

| Step | Starting Material | Reagents | Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | 1. NaN₃ 2. H₂O | Epoxide ring-opening with azide. | (S)-1-Azido-4-phenylbutan-2-ol |

| 2 | (S)-1-Azido-4-phenylbutan-2-ol | TBDMSCl, Imidazole | Protection of the secondary alcohol. | (S)-1-Azido-2-(tert-butyldimethylsilyloxy)-4-phenylbutane |

| 3 | (S)-1-Azido-2-(tert-butyldimethylsilyloxy)-4-phenylbutane | 1. H₂, Pd/C 2. Boc₂O | Reduction of azide to amine followed by protection. | tert-Butyl (S)-2-(tert-butyldimethylsilyloxy)-4-phenylbutylcarbamate |

| 4 | tert-Butyl (S)-2-(tert-butyldimethylsilyloxy)-4-phenylbutylcarbamate | TBAF | Deprotection of the secondary alcohol. | tert-Butyl (S)-2-hydroxy-4-phenylbutylcarbamate |

| 5 | tert-Butyl (S)-2-hydroxy-4-phenylbutylcarbamate | DMP | Oxidation of the alcohol to a ketone. | tert-Butyl (S)-2-oxo-4-phenylbutylcarbamate |

Mechanistic and Computational Investigations of 2r 2 2 Phenylethyl Oxirane Reactions

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for controlling the outcome of reactions involving (2R)-2-(2-phenylethyl)oxirane. Mechanistic studies focus on identifying intermediates and transition states to build a complete picture of the reaction pathway.

The stereochemical outcome of nucleophilic ring-opening reactions of epoxides is largely dictated by the geometry of the transition state. For this compound, like other epoxides, the reaction typically proceeds via an SN2-type mechanism. This mechanism involves a backside attack by the nucleophile on one of the electrophilic carbon atoms of the oxirane ring. rsc.org

This backside attack necessitates a specific geometric arrangement in the transition state, leading to an inversion of the stereochemical configuration at the carbon center being attacked. rsc.org In acid-catalyzed reactions, the mechanism can be viewed as a hybrid between SN1 and SN2. The reaction begins with the protonation of the epoxide oxygen, forming a good leaving group. As the carbon-oxygen bond starts to break, a positive charge builds on the more substituted carbon. The nucleophile then attacks this electrophilic carbon before a full carbocation intermediate can form. rsc.org

Computational modeling, using methods like Density Functional Theory (DFT), allows for the precise localization and characterization of these transition state structures. By analyzing the geometry of the calculated transition state, researchers can predict and rationalize the observed stereoselectivity of a given reaction. For instance, theoretical calculations on the irreversible inhibition of HIV-1 protease by epoxide inhibitors predict a concerted SN2 mechanism with a well-defined transition state geometry. mdpi.com

Catalysts play a pivotal role in modulating the reactivity and selectivity of epoxide ring-opening reactions. rsc.orgmdpi.com They can accelerate the reaction and, more importantly, direct the nucleophilic attack to a specific carbon atom (regioselectivity) and control the stereochemical outcome (stereoselectivity).

Lewis Acid Catalysis: Lewis acids are common catalysts that activate the epoxide by coordinating to the oxygen atom. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. researchgate.net This activation is crucial for reactions with weak nucleophiles. The choice of Lewis acid can significantly influence the reaction's regioselectivity. For example, scandium triflate (Sc(OTf)3) has been effectively used in the regioselective ring-opening of 2-oxiranyl-pyridines with chiral amines. mdpi.com

Transition Metal Catalysis: A wide range of transition metal complexes have been developed to catalyze the asymmetric ring-opening (ARO) of epoxides. Chiral metal–salen complexes, in particular, are a well-established class of catalysts for these transformations. researchgate.net These catalysts can cooperatively activate both the epoxide and the nucleophile, leading to high enantioselectivity. researchgate.net For instance, chromium and cobalt salen complexes have proven highly effective in the kinetic resolution of terminal epoxides. Copper(I) salts are also known to catalyze ring-opening reactions, proving essential for reactions with organometallic reagents that would otherwise not proceed. mdpi.com Computational studies on copper-catalyzed reactions have helped to rationalize the role of the metal in stabilizing intermediates and lowering activation barriers. mdpi.com

The catalyst's structure, including its ligands and the metal center, is fundamental to its function. By modifying the catalyst, chemists can fine-tune the reaction pathway to favor the formation of a desired product, making catalysis an essential strategy in the synthesis of complex chiral molecules from epoxide precursors.

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods provide powerful tools for investigating the reactions of this compound at a level of detail that is often inaccessible through experiments alone. These approaches can map out entire potential energy surfaces, characterize fleeting intermediates, and quantify the electronic and steric factors that govern reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying organic reactions. nih.gov It offers a favorable balance between computational cost and accuracy, enabling the investigation of complex reaction mechanisms. DFT calculations are used to determine the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. nih.gov

By calculating the activation energies (the energy difference between the reactants and the transition state) for different possible reaction pathways, researchers can predict which pathway is kinetically favored. mdpi.com For the ring-opening of an unsymmetrical epoxide like this compound, DFT can be used to compare the energy barriers for nucleophilic attack at the C2 (benzylic) versus the C3 position, thereby explaining the observed regioselectivity.

DFT studies have been instrumental in understanding the mechanism of various epoxide reactions. For example, in the context of enzyme-catalyzed reactions, DFT calculations have elucidated the mechanism of epoxide ring-opening by the active site of HIV-1 protease, predicting a reaction barrier of 15–21 kcal mol⁻¹. mdpi.com Similarly, DFT has been used to rationalize the inertness of certain protected aziridines to copper-catalyzed ring-opening by showing a significantly higher activation energy compared to reactive substrates. mdpi.com

Below is an interactive table summarizing comparative calculated activation energies for the ring-opening of different N-protected aziridines, a reaction analogous to epoxide opening, which illustrates how DFT can quantify reactivity.

| N-Protecting Group | Activation Energy (ΔG‡) (kJ/mol) | Reaction Energy (ΔG) (kJ/mol) | Reactivity |

|---|---|---|---|

| N-mesyl | High (+14.9 relative) | +46.9 | Inert |

| N-tosyl | High (+16.3 relative) | +37.9 | Inert |

| N-(2-picolinoyl) | Baseline | -19.1 | Reactive |

Data derived from a computational study on the analogous aziridine (B145994) ring-opening, illustrating the principles of using DFT to predict reactivity. mdpi.com

While DFT calculations are excellent for studying static structures along a reaction coordinate, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the atomic motions of a system, allowing researchers to observe conformational changes, the role of solvent molecules, and the dynamic interactions between a substrate and a catalyst.

For reactions involving this compound, MD simulations could be employed to study the behavior of reaction intermediates. For example, in a catalyzed ring-opening, an MD simulation could reveal how the catalyst-substrate complex fluctuates in solution, how solvent molecules arrange around the transition state, and the timescale of these dynamic processes.

Although specific MD studies on the reaction intermediates of this compound are not widely reported, the technique has been applied to simpler systems like the parent oxirane molecule. Non-adiabatic molecular dynamics (NAMD) simulations have been used to model the photochemical ring-opening of oxirane, confirming a multi-step mechanism and identifying the electronic states that drive the reaction. acs.org These studies highlight the power of MD in capturing complex dynamic events, such as surface hopping between different potential energy surfaces. acs.org For thermal, solution-phase reactions, MD could similarly illuminate the role of dynamics in overcoming reaction barriers and guiding the system towards products.

Quantum chemistry provides the fundamental framework for explaining the selectivity observed in chemical reactions. For epoxide ring-opening, the regioselectivity is a classic example that can be explained by both steric and electronic arguments, which are ultimately quantified by quantum chemical calculations.

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction is primarily governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane. For this compound, this would be the terminal carbon (C3). This is a classic SN2 reaction. rsc.org

Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is protonated first. This makes the oxirane a much better electrophile and weakens the C-O bonds. The transition state develops significant carbocation-like character. Because a carbocation adjacent to the phenyl group (at C2) would be stabilized by resonance, the positive charge is better supported at this position. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2). The mechanism has SN1 character, although it is often still concerted. rsc.org

Quantum chemical calculations can put these qualitative models on a firm quantitative footing. By analyzing the charge distribution in the protonated epoxide, or the relative energies of the transition states for attack at C2 versus C3, a precise prediction of the regiochemical outcome can be made. These calculations consistently show a lower energy barrier for attack at the less substituted carbon under basic conditions and at the more substituted carbon under acidic conditions, in agreement with experimental observations.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis

Determination of Enantiomeric Purity (ee)

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for any chiral compound. It quantifies the predominance of one enantiomer over the other in a mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary agents, provides powerful methods for this determination.

Chiral Derivatizing Agents in NMR Spectroscopy

One established NMR method for determining enantiomeric excess involves the use of chiral derivatizing agents (CDAs). nih.govwikipedia.org A CDA is an enantiomerically pure compound that reacts covalently with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org Since diastereomers possess different physical and chemical properties, they exhibit distinct signals in the NMR spectrum, allowing for their quantification. wikipedia.org

For an epoxide like (2R)-2-(2-Phenylethyl)oxirane, a CDA would typically contain a nucleophilic functional group capable of opening the oxirane ring. For instance, a chiral alcohol or amine can react with the epoxide, leading to the formation of diastereomeric products. This reaction converts the enantiomeric mixture into a mixture of diastereomers, which can then be distinguished by ¹H or ¹³C NMR spectroscopy.

The process involves:

Derivatization : The racemic or enantioenriched oxirane is reacted with a single enantiomer of a CDA (e.g., (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid). mdpi.com This reaction creates two new diastereomeric compounds.

NMR Analysis : The resulting mixture is analyzed by high-resolution NMR. Protons or carbons near the newly formed stereocenter and the chiral auxiliary will experience different chemical environments in the two diastereomers.

Quantification : This difference in environment leads to separate, non-overlapping signals in the NMR spectrum. The enantiomeric excess of the original oxirane sample is determined by integrating the signals corresponding to each diastereomer. nih.gov

The key advantage of this method is that the covalent bond formation often leads to significant and easily resolvable differences in the chemical shifts of the resulting diastereomers. wikipedia.org

| Proton | Chemical Shift (δ) of (R)-Oxirane Derivative (ppm) | Chemical Shift (δ) of (S)-Oxirane Derivative (ppm) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| Oxirane CH | 3.15 | 3.25 | 0.10 |

| Oxirane CH₂ (diastereotopic proton a) | 2.80 | 2.88 | 0.08 |

| Oxirane CH₂ (diastereotopic proton b) | 2.65 | 2.71 | 0.06 |

| CDA-specific Proton | 4.50 | 4.62 | 0.12 |

Chiral Shift Reagents in NMR Spectroscopy

An alternative to covalent derivatization is the use of chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents (CLSRs). chemistnotes.comslideshare.net These are typically complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral organic ligands. chemistnotes.comrsc.org CSRs form rapid and reversible diastereomeric complexes with the analyte through Lewis acid-base interactions. libretexts.org

In the case of this compound, the oxygen atom of the epoxide ring possesses lone pairs of electrons and can act as a Lewis base, coordinating with the lanthanide metal center of the CSR. acs.org This interaction forms transient diastereomeric complexes for the (R) and (S) enantiomers. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each diastereomeric complex. libretexts.org This results in the splitting of signals for the enantiomers in the NMR spectrum. chemistnotes.com

Commonly used chiral shift reagents include Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). chemistnotes.com The procedure involves acquiring an initial NMR spectrum of the analyte, followed by the incremental addition of the CSR while monitoring the spectral changes. The separation of corresponding proton signals for the two enantiomers allows for direct integration and calculation of the enantiomeric excess. slideshare.net

| Proton | Chemical Shift (δ) without CLSR (ppm) | Chemical Shift (δ) with CLSR for (R)-enantiomer (ppm) | Chemical Shift (δ) with CLSR for (S)-enantiomer (ppm) | Enantiomeric Shift Difference (ΔΔδ in ppm) |

|---|---|---|---|---|

| Oxirane CH | 2.90 | 4.50 | 4.42 | 0.08 |

| Oxirane CH₂ (proton a) | 2.75 | 3.95 | 3.89 | 0.06 |

| Oxirane CH₂ (proton b) | 2.50 | 3.60 | 3.55 | 0.05 |

| Phenylethyl CH₂ | 2.85 | 3.20 | 3.18 | 0.02 |

Chromatographic Techniques for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most widely used methods for the analytical and preparative separation of enantiomers. eijppr.comphenomenex.com These direct methods rely on the differential interaction of the enantiomers with a chiral selector that is immobilized on the support material of the column. mdpi.com

For aromatic oxiranes like 2-(2-Phenylethyl)oxirane, polysaccharide-based CSPs are particularly effective. tandfonline.comresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com The aromatic phenyl group in the analyte can engage in π-π stacking with the phenyl groups on the carbamate (B1207046) derivatives of the polysaccharide selector, which is often a key factor in achieving separation. tandfonline.com

The choice of the mobile phase is crucial for optimizing the separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. The alcohol component acts as a polar modifier that competes with the analyte for interactive sites on the CSP, thereby influencing retention time and resolution. tandfonline.com

Gas chromatography can also be employed for the enantioseparation of volatile chiral compounds like epoxides. uni-muenchen.de Capillary columns containing derivatized cyclodextrins as the chiral selector are frequently used. gcms.cz For instance, the enantiomers of styrene (B11656) oxide, a structurally related compound, can be resolved using this technique. gcms.cz The separation is based on the transient formation of diastereomeric inclusion complexes between the epoxide enantiomers and the chiral cyclodextrin (B1172386) cavity. uni-muenchen.de

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Flow Rate / Conditions | Detection | Typical Result |

|---|---|---|---|---|---|

| HPLC | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 mL/min | UV at 254 nm | Baseline separation of enantiomers (Rs > 1.5) |

| HPLC | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5, v/v) | 0.8 mL/min | UV at 254 nm | Good separation (α > 1.2) |

| GC | Rt-βDEXsm (Permethylated beta-cyclodextrin) | Helium | 1.2 mL/min; Temp program: 80°C to 150°C | FID / MS | Separation of enantiomers |

Future Prospects and Emerging Research Frontiers in 2r 2 2 Phenylethyl Oxirane Chemistry

Novel Catalytic Systems for Enhanced Selectivity

The synthesis and subsequent transformation of (2R)-2-(2-Phenylethyl)oxirane with high selectivity are paramount for its use in pharmaceutical and fine chemical industries. Future advancements are centered on the development of more efficient and highly selective catalytic systems.

Asymmetric Epoxidation Catalysts: The primary route to this compound is the asymmetric epoxidation of 4-phenyl-1-butene. While established methods like the Sharpless epoxidation are effective for allylic alcohols, the development of catalysts for unfunctionalized terminal alkenes continues to be a major research focus. caltech.edu Recent progress in this area includes the use of metal-based catalysts, such as manganese–salen complexes and iron–porphyrin complexes, as well as organocatalytic systems. caltech.edursc.orgrsc.org Future research will likely focus on creating catalysts that offer higher turnover numbers, operate under milder conditions, and utilize more environmentally benign oxidants like hydrogen peroxide. rsc.orgrsc.org For instance, chiral cobalt complexes have recently been shown to be effective for the enantioselective epoxidation of trisubstituted alkenes, an approach that could be adapted for terminal alkenes like 4-phenyl-1-butene. acs.org

Catalysts for Regio- and Stereoselective Ring-Opening: The synthetic utility of this compound is defined by the selective ring-opening of the epoxide. Novel catalytic systems are being explored to control which carbon of the oxirane ring is attacked by a nucleophile (regioselectivity) and to control the stereochemical outcome of the reaction. Yttrium triflate has been demonstrated as an effective catalyst for the chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics, providing a route to acyclic nucleoside analogues. nih.govrsc.org The development of new Lewis acid and organocatalytic systems will be crucial in expanding the range of nucleophiles that can be used and in achieving high selectivity in the synthesis of complex molecules.

Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation

| Catalyst Type | Examples | Advantages | Challenges |

|---|---|---|---|

| Metal-Based Catalysts | Manganese-salen, Iron-porphyrin, Chiral Cobalt Complexes | High activity and selectivity for certain substrates. | Metal toxicity, cost, and sensitivity to air and moisture. |

| Organocatalysts | Chiral ketones, Iminium salts | Metal-free, often robust and less sensitive to air/moisture. | Can require higher catalyst loadings and longer reaction times. |

| Biocatalysts | Monooxygenases, Peroxidases | High enantioselectivity, mild reaction conditions. | Substrate specificity, stability, and cofactor dependency. |

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. For this compound, future research will emphasize the development of more sustainable and environmentally friendly synthetic routes.

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. researchgate.net Epoxide hydrolases can be used for the kinetic resolution of racemic 2-(2-phenylethyl)oxirane (B1266189), providing access to the (R)-enantiomer with high enantiomeric excess. epa.govresearchgate.net Additionally, monooxygenases and peroxidases are being explored for the direct enantioselective epoxidation of alkenes. nih.govepa.gov The engineering of these enzymes through directed evolution can further enhance their substrate scope, activity, and stability, making them more viable for industrial-scale synthesis. caltech.edu

Green Solvents and Reagents: The use of hazardous solvents and reagents is a significant environmental concern in chemical synthesis. Ionic liquids (ILs) are being investigated as green reaction media for epoxide synthesis and ring-opening reactions. nih.govresearchgate.netresearchgate.netrsc.org They can enhance reaction rates and selectivities and are often recyclable. nih.gov However, the stability of ILs in the presence of reactive intermediates like epoxides needs to be carefully considered. researchgate.netrsc.org The use of environmentally benign oxidants, such as hydrogen peroxide, in catalytic epoxidation is a key area of development, as it produces water as the only byproduct. rsc.orgrsc.org

Integration into Flow Chemistry and Automation

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages for the synthesis and manipulation of this compound.

Continuous Flow Synthesis: Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or fast reactions. beilstein-journals.orgnih.gov The synthesis of epoxides and their subsequent ring-opening reactions have been successfully demonstrated in continuous-flow systems. acs.orgmdpi.com For example, the aminolysis of epoxides to produce β-amino alcohols can be performed efficiently in a microreactor, often with improved yields compared to batch processes. acs.org This technology allows for the safe handling of hazardous reagents and the telescoping of multi-step sequences, reducing waste and purification steps.

Automation and High-Throughput Screening: The integration of flow chemistry with automated systems enables high-throughput screening of reaction conditions and catalysts. This approach can accelerate the optimization of synthetic routes to this compound and its derivatives. Automated platforms can rapidly evaluate different catalysts, solvents, and temperature profiles to identify the optimal conditions for yield and selectivity, significantly reducing development time.

Table 2: Advantages of Flow Chemistry for Epoxide Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Heat Transfer | Improved safety for exothermic reactions and precise temperature control. |

| Efficient Mass Transfer | Faster reaction rates and higher yields, especially in gas-liquid reactions. beilstein-journals.org |

| Scalability | Easier and more predictable scaling from laboratory to production. |

| Automation | Enables high-throughput optimization and process control. |

| Safety | Small reactor volumes minimize the risk associated with hazardous materials. |

Exploration of New Bioactive Compound Classes

This compound is a versatile chiral building block for the synthesis of a wide range of biologically active molecules. researchgate.netresearchgate.net Future research will continue to exploit its reactivity to access novel compound classes with therapeutic potential.

Beta-Blockers: Chiral β-amino alcohols are the core structure of many β-blocker drugs used to treat cardiovascular diseases. This compound is an ideal precursor for the synthesis of (S)-β-blockers, which are often the more active enantiomer. nih.gov The regioselective ring-opening of the epoxide with various amines provides a straightforward route to a diverse library of potential β-blocker candidates. jmedchem.comnih.gov For example, the synthesis of propranolol and its derivatives often involves the reaction of a naphthol with epichlorohydrin, followed by ring-opening with an amine. nih.gov

Anticonvulsant and Antiviral Agents: The epoxide moiety is a key synthon for the construction of various heterocyclic systems present in anticonvulsant and antiviral drugs. The ring-opening of this compound with different nucleophiles can lead to precursors for novel triazoles, oxadiazoles, and other heterocycles with potential anticonvulsant activity. semanticscholar.org Furthermore, the chiral backbone provided by this epoxide can be incorporated into nucleoside analogues and other structures to develop new antiviral agents. nih.govnih.gov

Other Therapeutic Areas: The versatility of the epoxide ring allows for its incorporation into a wide array of molecular scaffolds. This opens up possibilities for the discovery of new drugs in other therapeutic areas. The phenylethyl moiety is present in numerous natural products and pharmaceuticals, suggesting that derivatives of this compound could exhibit a broad range of biological activities.

Q & A

Q. Table 1: Analytical Techniques for Oxirane Characterization

| Technique | Application | Example from Evidence |

|---|---|---|

| HRMS | Molecular mass verification | |

| Chiral HPLC | Enantiomeric excess determination | |

| ¹H/¹³C NMR | Structural elucidation of diastereomers |

How does the phenylethyl substituent influence the compound’s reactivity in biological systems?

Basic Research Question

The 2-phenylethyl group enhances lipophilicity, improving membrane permeability in biochemical assays. Studies on fluorinated analogs (e.g., difluoromethyl-oxiranes) show that electron-withdrawing substituents modulate enzyme inhibition kinetics, making them probes for cytochrome P450 isoforms .

Experimental Design Tips:

- Use fluorine-labeled analogs to track metabolic pathways via ¹⁹F NMR.

- Pair with molecular docking simulations to predict binding affinities.

What strategies improve stereoselectivity in catalytic asymmetric epoxidation?

Advanced Research Question

Chiral catalysts and enzymatic systems are pivotal. For example:

- Jacobsen-Katsuki Catalysts: Mn-salen complexes achieve high ee in styrene derivatives but require optimization for bulky substrates like phenylethyl-oxiranes .

- Biocatalytic Methods: Styrene monooxygenase cascades provide enantioselectivity >95% ee for (2R)-configured epoxides under mild conditions .

Q. Table 2: Catalytic Systems Comparison

| Catalyst Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Mn-salen complexes | Styrenes, simple alkenes | 80–90% | |

| Enzymatic (SMO) | Bulky aryl alkenes | >95% |

How can researchers mitigate side reactions during oxirane functionalization?

Advanced Research Question

Side reactions (e.g., polymerization) are minimized by:

- Low-Temperature Workup: Quenching reactions at -20°C to stabilize reactive intermediates.

- Protecting Groups: Temporarily masking hydroxyl or amine functionalities during nucleophilic attacks .

- Additives: Using molecular sieves to scavenge water in moisture-sensitive reactions .

Case Study:

In sulfonylation reactions, pre-activation of the oxirane with BF₃·OEt₂ prevents epoxide ring-opening prior to nucleophilic addition .

What are the emerging applications of this compound in medicinal chemistry?

Basic Research Question

The compound serves as a precursor to fluorinated therapeutics , particularly in:

- Anticancer Agents: Analogous difluoromethyl-oxiranes inhibit kinases via covalent binding to cysteine residues .

- Antivirals: Epoxide warheads target viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) through irreversible inhibition .

Synthetic Example:

Derivatization to (2R)-2-(1R-sulfonylethyl)oxirane yields diastereomers with distinct bioactivity profiles, validated via in vitro cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.